Disodium propane-1,2-diolate
Description
However, the available materials reference structurally or functionally related compounds, such as Disodium propane-1,3-disulfonate (Eprodisate Disodium) and 1,3-Propane Sultone. These analogs share features like sulfonate/sultone groups or sodium counterions, making them relevant for comparative analysis. Below, we analyze these compounds and highlight key differences.
Properties
CAS No. |
94006-28-7 |
|---|---|
Molecular Formula |
C3H6Na2O2 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
disodium;propane-1,2-diolate |
InChI |
InChI=1S/C3H6O2.2Na/c1-3(5)2-4;;/h3H,2H2,1H3;;/q-2;2*+1 |
InChI Key |
ZDXIWKQVLWFXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium propane-1,2-diolate can be synthesized through the reaction of propane-1,2-diol with sodium metal or sodium hydride. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C3H8O2+2Na→C3H6Na2O2+H2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Oxidation Reactions
Disodium propane-1,2-diolate participates in oxidation processes, particularly under acidic conditions. For example, propane-1,2-diol (the parent diol) undergoes oxidation with Ce(IV) in aqueous perchloric acid, yielding intermediates such as acetone and final products like lactic acid . The stoichiometry and mechanism involve hydride abstraction, with Ce(IV) acting as an oxidizing agent.
Key Findings :
-
Mechanism : Ce(IV) oxidizes propane-1,2-diol via hydride abstraction, forming carbonyl intermediates .
-
Products : Acetone and lactic acid are identified as major products .
| Reaction Parameter | Details |
|---|---|
| Catalyst | Ce(IV) in aqueous perchloric acid |
| Products | Acetone, lactic acid, and other intermediates |
| Mechanism | Hydride abstraction followed by oxidation to carbonyl compounds |
Hydrogenolysis and Catalytic Production
This compound is relevant in hydrogenolysis reactions, particularly in the production of 1,2-propanediol (PDO). For instance, glycerol hydrogenolysis over Co-doped SAPO-11 zeolite catalysts yields PDO under mild conditions (160–220°C, 8–12 MPa) .
Key Findings :
-
Catalysts : Co-doped micro-mesoporous SAPO-11 zeolites enhance selectivity to PDO by providing larger pores for reactant diffusion .
-
Selectivity : Up to 90.5% selectivity to PDO is achieved with Co-MSAPO-11 catalysts .
| Catalyst Type | Reaction Conditions | Selectivity to PDO |
|---|---|---|
| Co-doped SAPO-11 Zeolite | 160–220°C, 8–12 MPa pressure | Up to 90.5% |
Metabolic Oxidation Pathways
In biological systems, propane-1,2-diol is metabolized via oxidation to lactic acid and pyruvic acid . This pathway involves enzymatic oxidation, with two routes: direct oxidation and an alternative route via phosphorylation .
Key Findings :
-
Metabolites : Lactic acid (via direct oxidation) and pyruvic acid (via phosphorylation) .
-
Enzymes : Phosphorylation enzymes facilitate the alternative pathway .
| Metabolic Pathway | Products | Enzymes Involved |
|---|---|---|
| Direct Oxidation | Lactic acid | Oxidative enzymes |
| Alternative Pathway | Lactic acid (via phosphorylation) | Phosphorylation enzymes |
Scientific Research Applications
Disodium propane-1,2-diolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium propane-1,2-diolate involves its ability to donate sodium ions and interact with various molecular targets. It can participate in redox reactions, act as a nucleophile in substitution reactions, and form complexes with metal ions. These interactions are crucial for its applications in different fields .
Comparison with Similar Compounds
Comparison with Similar Compounds
Disodium Propane-1,3-Disulfonate (Eprodisate Disodium)
- Chemical Formula : C₃H₆Na₂O₆S₂
- CAS No.: 36589-58-9
- Structure : Sodium salt of 1,3-propanedisulfonic acid.
- Applications: Approved for treating secondary (AA) amyloidosis, a rare disease caused by abnormal protein deposition in tissues.
- Key Features: Contains two sulfonate (-SO₃⁻) groups at the 1,3-positions of propane. High polarity due to ionic sulfonate groups, enhancing solubility in aqueous media.
1,3-Propane Sultone (1,2-Oxathiolane, 2,2-Dioxide)
- Chemical Formula : C₃H₆O₃S
- CAS No.: 1120-71-4
- Structure : Cyclic sulfone ester with a five-membered oxathiolane ring.
- Applications : Intermediate in organic synthesis (e.g., surfactants, sulfonic acid derivatives).
- Key Features: Reactive electrophile due to strained ring structure, enabling sulfonation reactions. Classified as a carcinogen and mutagen, requiring strict handling protocols. Solid or liquid form under ambient conditions.
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- Chemical Formula : C₁₀H₆K₂O₇S₂
- CAS No.: 842-18-2
- Structure : Naphthalene derivative with sulfonate groups at 1,3-positions and a hydroxyl group at the 7-position.
- Applications : Used in dyes, chemical intermediates, and laboratory reagents.
- Key Features :
- Aromatic backbone increases stability and conjugation compared to aliphatic analogs.
- Potassium counterions reduce hygroscopicity compared to sodium salts.
Comparative Data Table
Key Research Findings
Eprodisate Disodium : Clinical trials demonstrated its efficacy in delaying amyloid progression by stabilizing serum amyloid P component .
1,3-Propane Sultone : Reactivity with nucleophiles (e.g., amines, alcohols) makes it valuable in polymer chemistry, but its toxicity limits industrial applications .
Dipotassium Naphthalene Derivative : Its aromatic structure and sulfonate groups enhance UV stability, making it suitable for dye formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
